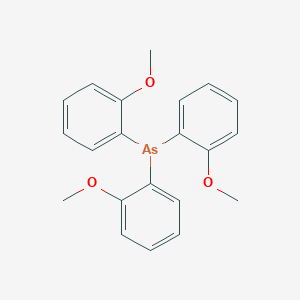
Tris(2-methoxyphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methoxyphenyl)arsane is an organoarsenic compound characterized by the presence of three 2-methoxyphenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyphenyl)arsane typically involves the reaction of arsenic trichloride with 2-methoxyphenyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
AsCl3+3C6H4(OCH3)MgBr→As(C6H4(OCH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming arsenic oxides.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Arsenic oxides and methoxy-substituted phenols.
Substitution: Various substituted phenylarsanes depending on the reagents used.
Scientific Research Applications
Tris(2-methoxyphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Tris(2-methoxyphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, influencing various biochemical pathways. Its methoxy groups enhance its solubility and reactivity, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methoxyphenyl)amine
- Tris(2-methoxyphenyl)bismuthine
Comparison: Tris(2-methoxyphenyl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, nitrogen, and bismuth analogs. These differences influence their reactivity, toxicity, and potential applications. For example, Tris(2-methoxyphenyl)phosphine is commonly used as a ligand in catalysis, while Tris(2-methoxyphenyl)amine is known for its electron-donating properties in organic electronics.
Properties
CAS No. |
21920-60-5 |
|---|---|
Molecular Formula |
C21H21AsO3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tris(2-methoxyphenyl)arsane |
InChI |
InChI=1S/C21H21AsO3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
InChI Key |
LTTZQULBEJOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[As](C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
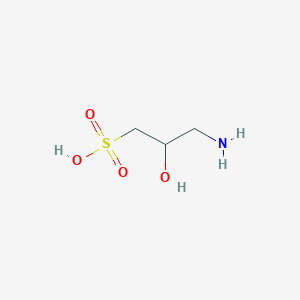
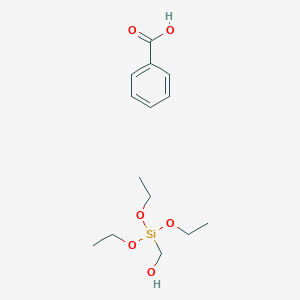
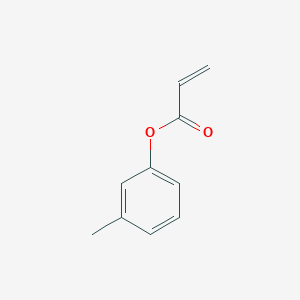
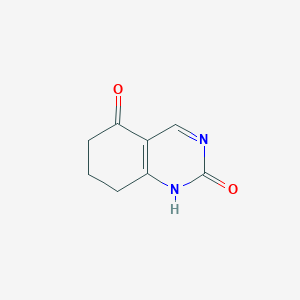
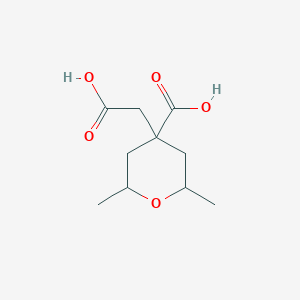
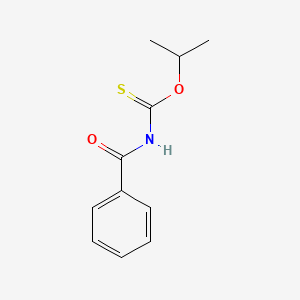

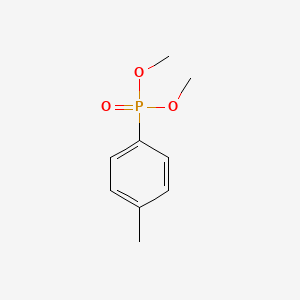
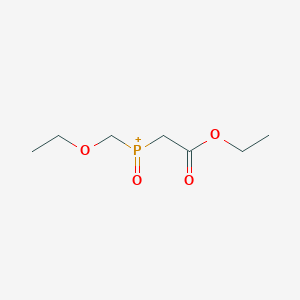
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
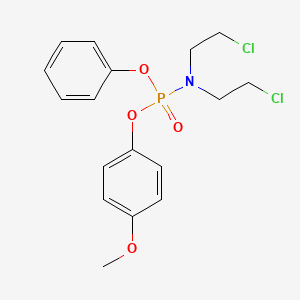
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

